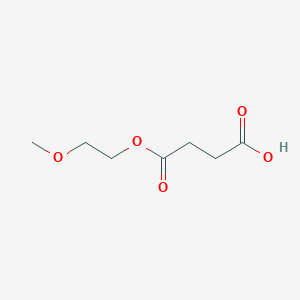

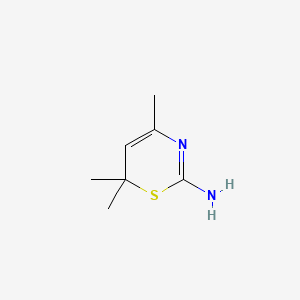

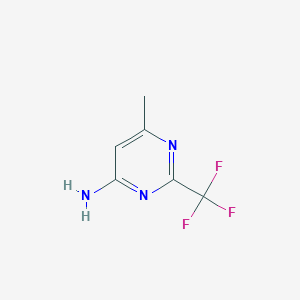

4,6,6-trimethyl-6H-1,3-thiazin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

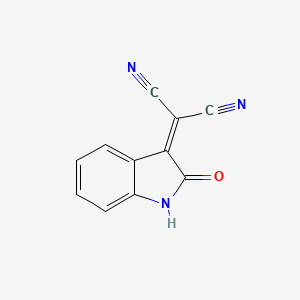

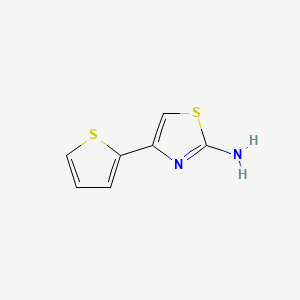

The compound 4,6,6-trimethyl-6H-1,3-thiazin-2-amine is a derivative of the 1,3-thiazine class, which is a heterocyclic compound containing sulfur and nitrogen in the ring. The 1,3-thiazine derivatives are of interest due to their potential biological activities and their use in various chemical reactions to synthesize other compounds.

Synthesis Analysis

The synthesis of related 1,3-thiazine compounds involves the reaction of different precursors under varying conditions. For instance, the reaction of tetrahydro-6-hydroxy-trimethyl-1,3-thiazine-2-thione with secondary amines can lead to various products, including 4-dialkylaminodihydro-2(1H)-pyridinethiones and dialkylammonium dithiocarbamates, depending on the amine and reaction conditions used . Another synthesis pathway involves the reaction of methyl carboxylatomethyl-N-anilinothioformimidate with triethylamine in methanol to produce 4-phenyl-1,3,4,4H-thiadiazin-5(6H)-one, with the structure confirmed by X-ray analysis . Additionally, 4,4,6-trimethyl-2-arylamino-4H-1,3-thiazines can be synthesized through the reaction of 2-isothiocyano-2-methyl-4-pentanone with substituted anilines, followed by intramolecular rearrangement .

Molecular Structure Analysis

The molecular structure of 1,3-thiazine derivatives is characterized by the presence of a six-membered ring containing nitrogen and sulfur atoms. The X-ray analysis of synthesized compounds, such as 4-phenyl-1,3,4,4H-thiadiazin-5(6H)-one, provides insight into the arrangement of atoms and the geometry of the molecule . The structure and amino-imino tautomerism of the aminothiazines are also of interest, as they can influence the reactivity and properties of these compounds .

Chemical Reactions Analysis

The 1,3-thiazine derivatives participate in various chemical reactions. For example, the reaction of dihydrotrimethyl-1,3-thiazine-2-thione with secondary amines can lead to the formation of N,N-dialkylthioureas or dialkylammonium thiocyanates . The ability to undergo intramolecular rearrangement to form different isomeric structures, as seen in the synthesis of 4,4,6-trimethyl-2-arylamino-4H-1,3-thiazines, is another important aspect of their chemical behavior .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine are not detailed in the provided papers, the properties of similar 1,3-thiazine derivatives can be inferred. These properties are likely to include solubility in various solvents, melting points, and stability under different conditions. The reactivity of these compounds with amines, isothiocyanates, and formamides suggests a versatile chemistry that could be exploited in the synthesis of a wide range of products .

特性

IUPAC Name |

4,6,6-trimethyl-1,3-thiazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-5-4-7(2,3)10-6(8)9-5/h4H,1-3H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXILDALAUEEHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(SC(=N1)N)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276792 |

Source

|

| Record name | 4,6,6-trimethyl-6H-1,3-thiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6,6-trimethyl-6H-1,3-thiazin-2-amine | |

CAS RN |

2953-81-3 |

Source

|

| Record name | 4,6,6-trimethyl-6H-1,3-thiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,7-Dichlorobicyclo[4.1.0]heptane](/img/structure/B1295557.png)

![2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol](/img/structure/B1295558.png)